4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-amine
Description
4-Chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-amine (molecular formula: C₁₀H₈Cl₃N₃, molecular weight: 284.55 g/mol) is a halogenated pyrazole derivative characterized by a 2,6-dichlorobenzyl substituent at the pyrazole ring’s N1 position and a chloro group at C2. This compound is utilized in medicinal chemistry and pharmaceutical research, particularly as a building block for drug intermediates . Its purity is typically reported as ≥95% in commercial sources .
Properties
IUPAC Name |
4-chloro-1-[(2,6-dichlorophenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3N3/c11-7-2-1-3-8(12)6(7)4-16-5-9(13)10(14)15-16/h1-3,5H,4H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCQIGJJWMCICA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004194-66-4 | |
| Record name | 4-chloro-1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the 2,6-dichlorobenzyl group: This step involves the nucleophilic substitution reaction of the pyrazole with 2,6-dichlorobenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The chloro groups in the compound can be substituted by nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyrazoles with various functional groups replacing the chloro groups.
Scientific Research Applications
4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and antimicrobial agents.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.
Material Science: The compound can be used as a building block in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal applications, it may inhibit enzymes involved in inflammation or microbial growth, thereby exerting anti-inflammatory or antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s analogs differ primarily in the position and type of halogen substituents on the benzyl group. Key examples include:
4-Chloro-1-(3,4-Dichlorobenzyl)-1H-Pyrazol-3-Amine
- Molecular Formula : C₁₀H₈Cl₃N₃
- CAS No.: 1001519-30-7
- Key Differences : Substitution at the 3,4-positions of the benzyl group instead of 2,4.
- Properties : Similar molecular weight (284.55 g/mol) but altered steric and electronic effects due to adjacent chlorines. This compound shows comparable lipophilicity but may exhibit distinct binding interactions in biological systems .
4-Chloro-1-(2,4-Dichlorobenzyl)-1H-Pyrazol-3-Amine
- Molecular Formula : C₁₀H₈Cl₃N₃
- CAS No.: 895929-32-5
- Key Differences : 2,4-Dichlorobenzyl substitution.
4-Chloro-1-(2-Chloro-6-Fluorobenzyl)-1H-Pyrazol-3-Amine
- Molecular Formula : C₁₀H₈Cl₂FN₃
- CAS No.: 895929-26-7
- Key Differences : Replacement of one chlorine with fluorine at the 6-position.
- Molecular weight decreases slightly (260.1 g/mol) .
4-Chloro-1-(3-Fluorobenzyl)-1H-Pyrazol-3-Amine
- Molecular Formula : C₁₀H₉ClFN₃
- CAS No.: 1001757-55-6
- Key Differences : Single fluorine substituent at the 3-position of the benzyl group.
- Properties : Reduced halogenation lowers molecular weight (225.65 g/mol) and lipophilicity, which may alter pharmacokinetic profiles .
Key Observations :
Substituent Position : The 2,6-dichloro configuration creates significant steric hindrance, reducing unwanted alkylation side reactions during synthesis compared to analogs like the 3,4-dichloro derivative .
Halogen Effects : Fluorine substitution (e.g., 2-chloro-6-fluoro analog) improves solubility but may weaken hydrophobic interactions in biological targets .
Biological Activity : In collagenase inhibition studies, analogs with 2,4- and 2,6-dichlorobenzyl groups showed nearly identical IC₅₀ values, but differing hydrogen bond lengths (1.96–2.20 Å) and π–π interactions (4.13–4.25 Å) influenced binding stability .
Biological Activity
4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, characterized by its unique molecular structure, which includes a chloro substituent and a dichlorobenzyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications.
- Molecular Formula : C₁₀H₈Cl₂N₃
- Molecular Weight : 276.55 g/mol
The compound's structure enhances its reactivity and biological activity due to the presence of multiple chlorine atoms and the nitrogen atoms in the pyrazole ring.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit key targets such as BRAF(V600E), EGFR, and Aurora-A kinase. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance antitumor efficacy .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains. For instance, compounds with similar structures have been reported to inhibit bacterial growth effectively, outperforming traditional antibiotics like ampicillin and streptomycin .
A comparative analysis of antimicrobial efficacy is summarized in the following table:
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is another area of interest. The compound may inhibit enzymes involved in inflammatory pathways, contributing to its analgesic properties. Studies on related compounds have shown significant inhibition of nitric oxide (NO) production in response to inflammatory stimuli .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and microbial growth.
- Cell Membrane Disruption : Some studies suggest that similar compounds can disrupt bacterial cell membranes, leading to cell lysis and death .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in various biological contexts:
- Antitumor Study : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit BRAF(V600E) mutations in cancer cells. Results indicated that modifications similar to those found in this compound significantly improved inhibitory potency .
- Antimicrobial Evaluation : In a study assessing the antibacterial activity of various pyrazole derivatives against Staphylococcus aureus, compounds structurally related to this compound showed enhanced efficacy compared to controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
